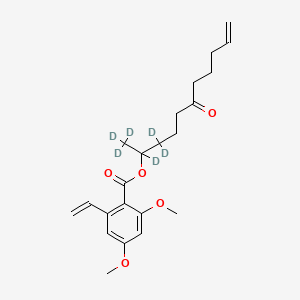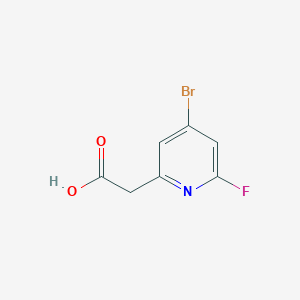
(E)-2,2-dipropylhex-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,2-Dipropylhex-3-enoic acid is an organic compound characterized by its unique structure, which includes a double bond in the trans configuration (E) and two propyl groups attached to the second carbon of a hexenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,2-dipropylhex-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dipropylhexanol.
Dehydration Reaction: The alcohol undergoes a dehydration reaction in the presence of a strong acid, such as sulfuric acid, to form the corresponding alkene. This reaction is typically carried out at elevated temperatures to facilitate the elimination of water.
Oxidation: The resulting alkene is then oxidized to form the carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-2,2-Dipropylhex-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
(E)-2,2-Dipropylhex-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-2,2-dipropylhex-3-enoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
2,2-Dipropylhexanoic Acid: A saturated analogue with similar structural features but lacking the double bond.
2,2-Dipropylpentanoic Acid: A shorter-chain analogue with different physical and chemical properties.
2,2-Dipropylheptanoic Acid: A longer-chain analogue with variations in reactivity and applications.
Eigenschaften
Molekularformel |
C12H22O2 |
|---|---|
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(E)-2,2-dipropylhex-3-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-4-7-10-12(8-5-2,9-6-3)11(13)14/h7,10H,4-6,8-9H2,1-3H3,(H,13,14)/b10-7+ |
InChI-Schlüssel |
TZMZALUFIDNOAU-JXMROGBWSA-N |
Isomerische SMILES |
CCCC(CCC)(/C=C/CC)C(=O)O |
Kanonische SMILES |
CCCC(CCC)(C=CCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-[13C5]Xylose](/img/structure/B13442157.png)
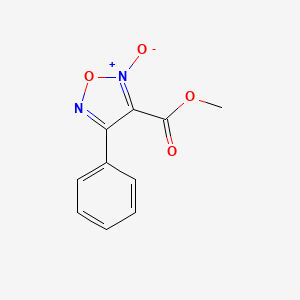
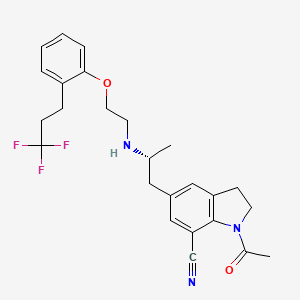
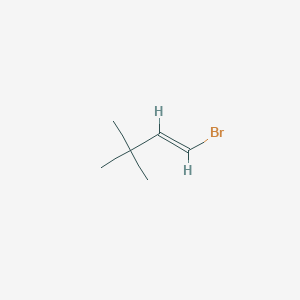
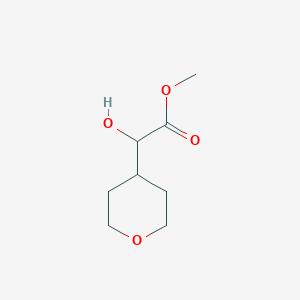
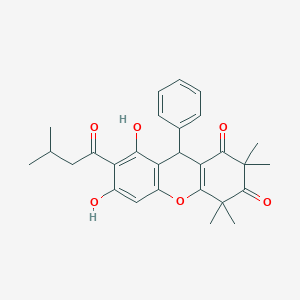
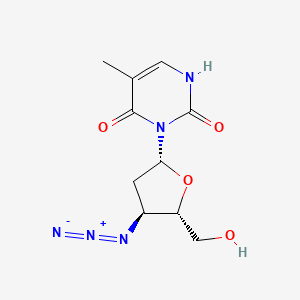
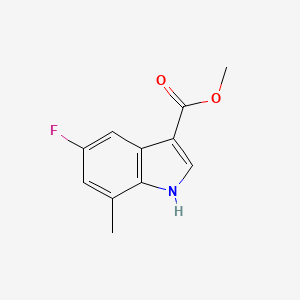
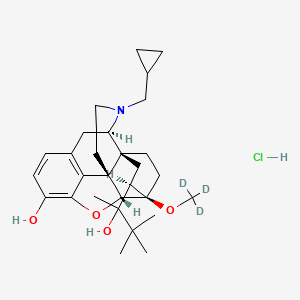
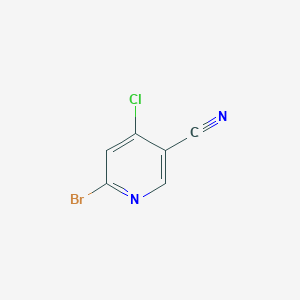
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)

